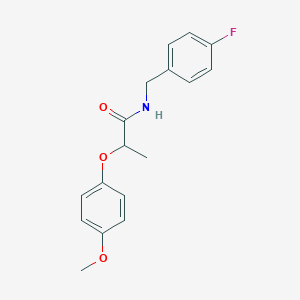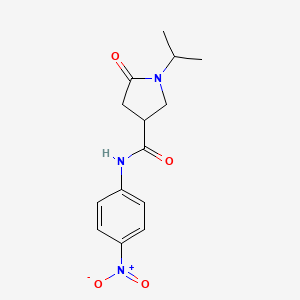
1-isopropyl-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-isopropyl-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as MLN4924, is a small molecule inhibitor that targets the NEDD8-activating enzyme (NAE). NAE is an essential component of the NEDDylation pathway, which plays a crucial role in regulating protein degradation, cell cycle progression, and DNA damage response. Inhibition of NAE by MLN4924 has shown promising results in preclinical studies, making it a potential therapeutic target for cancer treatment.
Mecanismo De Acción
1-isopropyl-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide targets the NAE enzyme, which is responsible for activating the NEDD8 protein. NEDD8 conjugation plays a critical role in the regulation of protein degradation, cell cycle progression, and DNA damage response. Inhibition of NAE by 1-isopropyl-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide results in the accumulation of NEDD8 conjugates, leading to the activation of the Cullin-RING ubiquitin ligases (CRLs). The activation of CRLs results in the degradation of various proteins, including those involved in cell cycle progression and DNA damage response.
Biochemical and Physiological Effects:
1-isopropyl-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have various biochemical and physiological effects. Inhibition of NAE by 1-isopropyl-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide results in the accumulation of NEDD8 conjugates, leading to the activation of CRLs and subsequent protein degradation. This process has been shown to induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. 1-isopropyl-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-tumor activity in various cancer types, making it a potential therapeutic target for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-isopropyl-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its specificity for NAE. 1-isopropyl-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to have minimal off-target effects, making it a useful tool for studying the NEDDylation pathway. However, one of the limitations of using 1-isopropyl-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is its cytotoxicity at high concentrations. Careful optimization of the concentration and duration of treatment is required to avoid non-specific effects.
Direcciones Futuras
There are several future directions for research on 1-isopropyl-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the identification of biomarkers that can predict the response to 1-isopropyl-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide treatment. Another area of research is the development of combination therapies that can enhance the anti-tumor activity of 1-isopropyl-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide. Additionally, further studies are needed to investigate the potential use of 1-isopropyl-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in other diseases beyond cancer, such as neurodegenerative disorders. Overall, the potential therapeutic applications of 1-isopropyl-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide make it an exciting area of research with many future directions to explore.
Aplicaciones Científicas De Investigación
1-isopropyl-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in cancer treatment. Preclinical studies have shown that 1-isopropyl-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide can induce apoptosis, inhibit cell proliferation, and sensitize cancer cells to chemotherapy and radiation therapy. 1-isopropyl-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to have anti-tumor activity in various cancer types, including leukemia, lymphoma, and solid tumors.
Propiedades
IUPAC Name |
N-(4-nitrophenyl)-5-oxo-1-propan-2-ylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-9(2)16-8-10(7-13(16)18)14(19)15-11-3-5-12(6-4-11)17(20)21/h3-6,9-10H,7-8H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGCYVQAMIGXEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CC(CC1=O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-{3-[4-(1H-benzimidazol-2-yl)-1-piperidinyl]-2,5-dioxo-1-pyrrolidinyl}benzoic acid](/img/structure/B4108718.png)
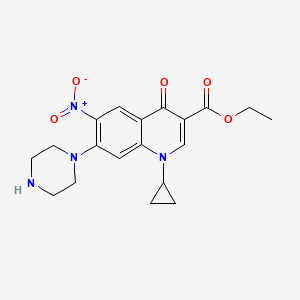
![2-[4-[3-(ethoxymethyl)-4-methoxybenzyl]-1-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B4108735.png)
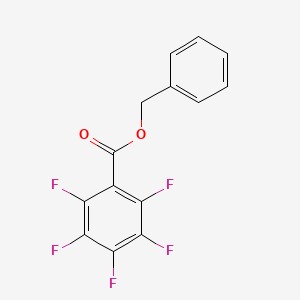
![methyl 4-[1-(4-fluorobenzyl)-3-(4-methoxyphenoxy)-4-oxo-2-azetidinyl]benzoate](/img/structure/B4108753.png)
![1-[2-(diethylamino)ethyl]-N-(4-ethoxybenzyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4108765.png)
![2-[(3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio]-N-(3-fluorophenyl)acetamide](/img/structure/B4108780.png)
![3-amino-6-oxo-2-({[2-(trifluoromethyl)phenyl]amino}carbonyl)-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylic acid](/img/structure/B4108787.png)
![2-({4-[(2-furylmethyl)amino]-2-quinazolinyl}amino)phenol hydrochloride](/img/structure/B4108795.png)
![1-[4-(4-nitrobenzoyl)-1-piperazinyl]-4-phenylphthalazine](/img/structure/B4108799.png)
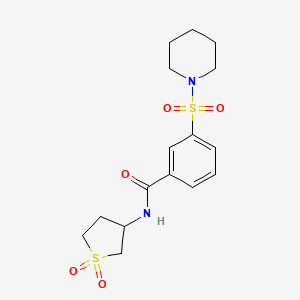
![N-isobutyl-2,4-dimethyl-N-[(3-methyl-2-thienyl)methyl]-1,3-oxazole-5-carboxamide](/img/structure/B4108811.png)
![3-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzenesulfonamide](/img/structure/B4108816.png)
